3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione

Fragment-based drug discovery Fragment library design Rule of Three compliance

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione fills a critical chemotype gap as a non-halogenated, C3-methyl-substituted thiazole-maleimide. The methyl group adds steric bulk and lipophilicity vs the des-methyl analog (CAS 16131-63-8), enabling clean SAR differentiation in kinase inhibitor programs. Procure at >90% purity for primary fragment screens; upgrade to ≥98% for SPR, ITC, or co-crystallography. Rule-of-Three compliant (MW 194.22, 13 heavy atoms). Mandatory: incorporate thiol-reactivity and aqueous stability counter-screens due to maleimide Michael acceptor liability.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21
CAS No. 1022803-10-6
Cat. No. B2639426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione
CAS1022803-10-6
Molecular FormulaC8H6N2O2S
Molecular Weight194.21
Structural Identifiers
SMILESCC1=CC(=O)N(C1=O)C2=NC=CS2
InChIInChI=1S/C8H6N2O2S/c1-5-4-6(11)10(7(5)12)8-9-2-3-13-8/h2-4H,1H3
InChIKeyDTHAVUDESZHEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione (CAS 1022803-10-6): Fragment-Sized Thiazole-Maleimide for Screening Library Procurement


3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione (CAS 1022803-10-6; molecular formula C8H6N2O2S; MW 194.22 g/mol) is a fragment-sized heterocyclic compound comprising a pyrrole-2,5-dione (maleimide) core N-substituted with a 1,3-thiazol-2-yl group and bearing a 3-methyl substituent on the pyrrole ring . It is commercially supplied as a screening fragment by Key Organics (product code MS-8301, purity >90%) and other vendors at purities up to 98% [1]. The compound belongs to the maleimide-thiazole chemotype, a scaffold class recognized for its capacity to engage diverse biological targets including kinases, and is positioned within the BIONET fragment library collection comprising over 45,000 fragment compounds .

Why 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione Cannot Be Interchanged with Generic Thiazole-Maleimide Analogs During Fragment Library Assembly


Fragment-based drug discovery (FBDD) depends critically on the precise physicochemical and structural properties of each library member. The 3-methyl substitution on the pyrrole-2,5-dione core of this compound introduces a measurable increase in molecular weight (+14 Da), steric bulk, and lipophilicity relative to the des-methyl analog 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione (CAS 16131-63-8; MW 180.18) . Class-level profiling of fragment-sized thiazoles has demonstrated that even minor substituent variations can substantially alter aqueous stability, redox activity, thiol reactivity, and enzyme inhibition profiles in biochemical assays [1]. Substituting a generic des-methyl or alternative thiazole-maleimide fragment therefore risks introducing different assay interference liabilities, altered binding mode preferences, and non-comparable SAR interpretation—undermining the integrity of hit-to-lead campaigns that rely on consistent fragment library composition [2].

Procurement-Relevant Quantitative Differentiation Evidence for 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione (CAS 1022803-10-6) Against Closest Analogs


Molecular Weight and Fragment Library Rule-of-Three Compliance: 3-Methyl vs. Des-Methyl Analog

The 3-methyl substitution on the pyrrole-2,5-dione core distinguishes this compound from the des-methyl analog 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione (CAS 16131-63-8) by a molecular weight increase of +14.03 Da (194.22 vs. 180.19 g/mol). This places the compound firmly within the fragment space (MW ≤ 300 Da per Rule of Three) while offering a subtly expanded heavy-atom count (13 vs. 12) that may provide additional van der Waals contacts in protein binding pockets without exceeding fragment physicochemical boundaries.

Fragment-based drug discovery Fragment library design Rule of Three compliance

Commercial Purity Specification: Multivendor Sourcing with Documented Purity Tiers (90%–98%)

This compound is available from multiple independent vendors at three documented purity tiers, enabling procurement decisions based on experimental requirements. Key Organics supplies the compound as MS-8301 at >90% purity (screening-grade for fragment libraries); MolCore offers NLT 97% purity (ISO-certified for pharmaceutical R&D); Leyan supplies a 98% purity grade for analytical and medicinal chemistry applications. This multivendor landscape contrasts with the des-methyl analog, which is primarily available at a single purity specification.

Chemical procurement Purity specification Vendor comparison

Fragment Library Provenance: BIONET Screening Collection Membership vs. Standalone Analogs

This compound is actively maintained as part of the Key Organics BIONET fragment library portfolio (product code MS-8301, categorized under 'Screening and Fragments'), a curated collection of over 45,000 fragment compounds used by pharmaceutical and academic screening centers worldwide. In contrast, the des-methyl analog (CAS 16131-63-8) and the halogenated variant 1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione are not explicitly listed in curated fragment libraries but are available as standalone building blocks. Membership in a professionally curated fragment collection implies quality control, structural diversity filtering, and resupply reliability that standalone compounds do not guarantee.

Fragment library BIONET Screening collection curation

Thiazole Fragment Class-Level Liability Profile: Comparative Context for Screening Triage

A systematic class-level study of 49 fragment-sized thiazoles and thiadiazoles (Keserü et al., ACS Med Chem Lett, 2022) provides the essential screening context for this compound class. In that study, fragment thiazoles were profiled against four unrelated enzymes (SARS-CoV-2 3CLpro, E. coli MurA, MetAP1a, DdlB) at 0.5–0.625 mM. Key findings for the thiazole fragment class include: 8 of 49 compounds were unstable in aqueous buffer; 4 were redox-active; 19 reacted with the test thiol 5-mercapto-2-nitrobenzoic acid, and most thiol-reactive fragments also inhibited at least one enzyme. Importantly, the presence or absence of specific substituents (halogens, electron-withdrawing groups) strongly modulated these liabilities. The 3-methyl compound, lacking halogen atoms or strong electron-withdrawing groups, is structurally predicted to have lower thiol reactivity than halogenated analogs such as 1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione, though this requires experimental confirmation. [1]

Fragment screening Thiol reactivity Assay interference Thiazole liability

Kinase Inhibition Data for the Des-Methyl Analog: A Reference Point for Scaffold Intrinsic Activity

Publicly available BindingDB/ChEMBL data for the des-methyl analog 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione (CHEMBL2322137, BDBM50426737) establishes a reference baseline for the intrinsic kinase interaction potential of the thiazolyl-maleimide scaffold. The des-methyl compound inhibits PKCalpha with an IC50 of 2.80 μM (in the presence of 100 μM ATP), JAK2 with an IC50 of 30 nM (1 μM ATP), and JAK1 with an IC50 of 20 nM (cellular assay measuring IL-6-dependent STAT3 phosphorylation in TF1 cells). The 3-methyl substituent on the target compound is expected to modulate both potency and selectivity relative to this reference profile through steric and electronic effects on the maleimide ring, though direct experimental confirmation for the 3-methyl variant is currently absent from the peer-reviewed literature. [1]

Kinase inhibition PKCalpha JAK Scaffold reference

Procurement Application Scenarios for 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione (CAS 1022803-10-6) Derived from Quantitative Differentiation Evidence


Fragment Library Expansion: Adding a Non-Halogenated Thiazole-Maleimide with Defined Methyl Substitution

FBDD groups building or expanding fragment screening libraries should procure this compound (Key Organics MS-8301, >90% purity) to fill the specific chemotype space of a non-halogenated, C3-methyl-substituted thiazole-maleimide. The compound's curated fragment library provenance ensures Rule-of-Three compliance (MW 194.22; 13 heavy atoms) and distinguishes it from both the des-methyl analog (MW 180.18) and halogenated variants that carry higher predicted thiol-reactivity liability based on class-level fragment thiazole profiling data. Procurement at the screening-grade purity tier minimizes cost per compound while maintaining suitability for primary biochemical screens at typical fragment concentrations (0.1–1 mM). [1]

Biophysical Assay Hit Validation: Higher-Purity Grade for SPR, ITC, and X-Ray Crystallography

When a fragment hit from primary screening requires biophysical confirmation (surface plasmon resonance, isothermal titration calorimetry, or co-crystallography), procurement at the 98% purity tier (Leyan) or NLT 97% tier (MolCore) is recommended. The availability of analytically defined higher-purity grades—a procurement advantage over the des-methyl analog—reduces the risk that trace impurities (including unreacted maleic anhydride precursors or thiazole byproducts) generate artifactual binding signals or interfere with crystal packing. The 194.22 Da molecular weight and 13-heavy-atom composition place the compound within the optimal size range for unambiguous electron density fitting in protein-ligand co-crystal structures.

Structure-Activity Relationship (SAR) Probe: Investigating 3-Methyl Substitution Effects on Kinase Selectivity

For medicinal chemistry teams investigating maleimide-based kinase inhibitors, this compound serves as a minimal SAR probe to assess the impact of C3-methyl substitution on the pyrrole-2,5-dione ring. The des-methyl analog (CAS 16131-63-8) shows measurable inhibition of PKCalpha (IC50 2.80 μM), JAK2 (30 nM), and JAK1 (20 nM). Direct head-to-head testing of the 3-methyl variant against this reference compound in the same kinase panel would quantify the steric and electronic contribution of the methyl group to potency and selectivity—a critical data point for scaffold optimization decisions. The fragment-sized nature of both compounds eliminates confounding contributions from extended substituents, isolating the methyl effect for SAR interpretation. [2]

Thiazole Fragment Assay Interference Controls: Incorporating Class-Level Counter-Screens

Based on class-level evidence that up to 39% of fragment-sized thiazoles exhibit thiol reactivity and 16% are unstable in aqueous buffer, any screening cascade using this compound should prospectively incorporate: (1) a thiol-reactivity counter-screen (e.g., 5-mercapto-2-nitrobenzoic acid or DTT rescue experiment); (2) aqueous stability assessment at assay pH and temperature over the screening incubation period; and (3) a redox cycling assay (resazurin-based) to exclude non-specific enzyme inhibition via reactive oxygen species generation. Although the absence of halogen substituents predicts lower liability than halogenated analogs, the maleimide core itself can undergo Michael addition with cysteine thiols, warranting experimental verification specific to this compound. [3]

Quote Request

Request a Quote for 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.